molecular formula C8H9N3O4 B1329922 4-Nitrophenoxyacetic acid hydrazide CAS No. 75129-74-7

4-Nitrophenoxyacetic acid hydrazide

Cat. No. B1329922
CAS RN: 75129-74-7
M. Wt: 211.17 g/mol
InChI Key: BDPKZWIKLVUGKS-UHFFFAOYSA-N
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Description

4-Nitrophenoxyacetic acid hydrazide is a chemical compound that can form complexes with metals and has been used in the synthesis of various hydrazone compounds. It is related to other nitrophenyl-based compounds that have been studied for their potential applications in different fields, including fluorescent derivatives for analytical purposes, as well as Schiff base materials with non-linear optical properties.

Synthesis Analysis

The synthesis of related hydrazide compounds has been reported in several studies. For instance, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was prepared using salicylaldehyde, (4-nitrophenoxy)acetic acid hydrazide, and MoO2(acac)2 in methanol . Additionally, two new hydrazone compounds were synthesized from 4-nitrophenoxyacetic acid hydrazide, demonstrating the versatility of this compound in forming structurally diverse molecules .

Molecular Structure Analysis

The molecular structure of 4-nitrophenoxyacetic acid hydrazide derivatives has been characterized using various analytical techniques. Single-crystal X-ray diffraction has been employed to determine the noncentrosymmetric nature of a Schiff base material synthesized from a related compound . Similarly, the crystal structures of two hydrazone compounds derived from 4-nitrophenoxyacetic acid hydrazide were elucidated, revealing their stabilization by hydrogen bonds and π···π interactions .

Chemical Reactions Analysis

The reactivity of 4-nitrophenoxyacetic acid hydrazide and its derivatives has been explored in several contexts. For example, the formation of fluorescent derivatives from related compounds involves a two-stage reaction with hydrazine and nitrous acid, indicating the potential for complex reaction mechanisms involving hydrazide groups . The thermolysis of related phenoxyacetic acids has also been studied, providing insights into the decomposition pathways and products of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-nitrophenoxyacetic acid hydrazide have been investigated, revealing interesting characteristics. For instance, a Schiff base material exhibited nonlinear optical properties, photoluminescence, mechanical stability, and electrical properties such as low dielectric constant and negative photoconductivity . The in vivo metabolism of a model hydrazide hydrazone compound in rats was studied using HPLC analysis, identifying metabolites and providing information on the biotransformation of these types of compounds .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

4-Nitrophenoxyacetic acid hydrazide derivatives demonstrate significant antimicrobial and antitubercular activities. Studies have shown that these compounds are effective against various bacteria, fungi, yeast species, and specifically Mycobacterium tuberculosis. For instance, a study by Ş. Küçükgüzel et al. (2003) reported the synthesis of diflunisal hydrazide-hydrazone derivatives with notable antimycobacterial activity. Additionally, A. Raja et al. (2010) also highlighted the antibacterial and antitubercular activities of diphenyl hydrazones and semicarbazones derived from phenoxy or 4-bromophenoxy acetic acid hydrazide Raja et al. (2010).

Enzyme Detection and Quantification

The compound has been utilized for detecting and quantifying enzyme activities in microorganisms. T. M. Sassanella et al. (1997) showed that 4-nitrophenoxyacetic acid is effective in developing assays for enzyme activity detection in bacterial cells Sassanella et al. (1997).

Synthesis and Structural Analysis

4-Nitrophenoxyacetic acid hydrazide is involved in the synthesis of various chemical compounds. Xiao-qiang He (2013) detailed the synthesis of a novel aggregation of 4-nitrophenoxyacetic acid hydrazide and its dioxomolybdenum(VI) complex, highlighting its potential in various chemical applications He (2013).

Pharmaceutical Applications

In pharmaceutical research, 4-nitrophenoxyacetic acid hydrazide derivatives have been synthesized for potential therapeutic applications. For example, N. Dinh et al. (2012) synthesized a novel hydrazide and tested its inhibition activities on human epidermis carcinoma Dinh et al. (2012).

Physicochemical Properties Study

M. Bakir and M. Yamin (2019) exploredthe physicochemical properties of di-2-pyridylketone p-nitrophenoxyacetic acid hydrazone, providing insights into its potential use in various chemical processes and applications Bakir & Yamin (2019).

Metabolism Analysis

The metabolism of compounds related to 4-nitrophenoxyacetic acid hydrazide has been studied in vivo. B. Koçyiğit-Kaymakçıoğlu et al. (2007) analyzed the in vivo metabolites of a related compound in rats, contributing to the understanding of its pharmacokinetics and potential therapeutic applications Koçyiğit-Kaymakçıoğlu et al. (2007).

Antioxidant Potential

The antioxidant properties of hydrazide derivatives have been a subject of research. Maria Wolszleger et al. (2014) synthesized new hydrazones of ferulic acid, including those with 4-nitrophenoxyacetic acid hydrazide, and evaluated their antioxidant potential Wolszleger et al. (2014).

Environmental Contaminant Detection

4-Nitrophenoxyacetic acid and its derivatives have been used in the detection of environmental contaminants. Tian Yu et al. (2022) developed a sensor using a simple activated glassy carbon electrode for the detection of 4-chloro-2-methylphenoxyacetic acid, a compound structurally related to 4-nitrophenoxyacetic acid Yu et al. (2022).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of hydrazones, including those derived from 4-nitrophenoxyacetic acid hydrazide, have been conducted. K. Naseema et al. (2010) synthesized and analyzed the nonlinear optical properties of hydrazones, suggesting their potential in optical device applications Naseema et al. (2010).

Safety And Hazards

4-Nitrophenoxyacetic acid hydrazide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPKZWIKLVUGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226090
Record name Acetic acid, (4-nitrophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenoxyacetic acid hydrazide

CAS RN

75129-74-7
Record name Acetic acid, (4-nitrophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 75129-74-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (4-nitrophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Ashtekar, N Aggarwal, C Raviraj… - International Journal …, 2023 - researchgate.net
… The reaction mixture containing 0.01 N of Ethyl 2 arylhydrazono 3 oxybutyrate with 0.01 N 4-nitrophenoxyacetic acid hydrazide was dissolved in 20mL, and the reaction mixture was …
Number of citations: 2 www.researchgate.net

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